NPW-23

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neuropeptide W-23 (NPW-23) is the active form of Neuropeptide W . It is an endogenous agonist of NPBW1 (GPR7) and NPBW2 (GPR8) . It exists in two forms, consisting of 23 or 30 amino acids . The 23-amino-acid form (neuropeptide W-23) is the one that activates the receptors .

Synthesis Analysis

The precursor of this compound is encoded by the NPW gene . It is synthesized using an ABI 433A peptide synthesizer . The presence of NPW peptide has been confirmed in the stomachs of rats, mice, and humans .

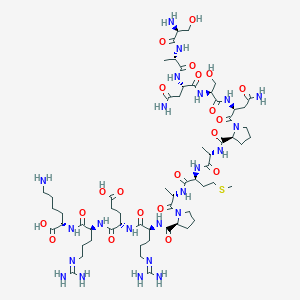

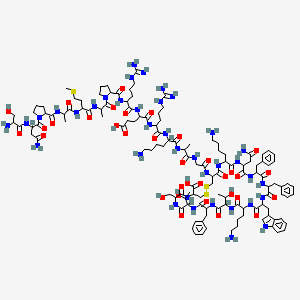

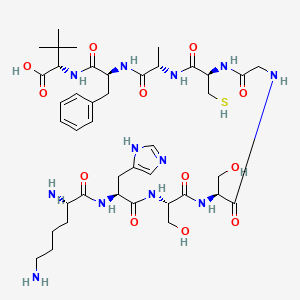

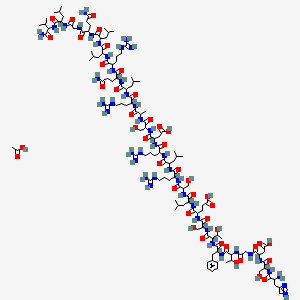

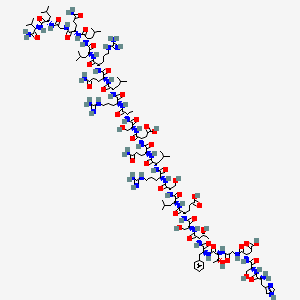

Molecular Structure Analysis

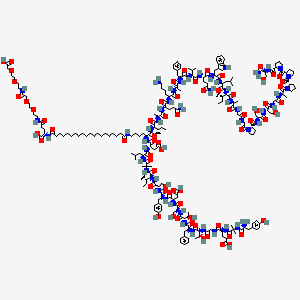

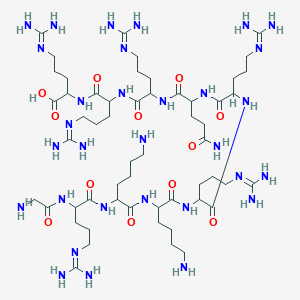

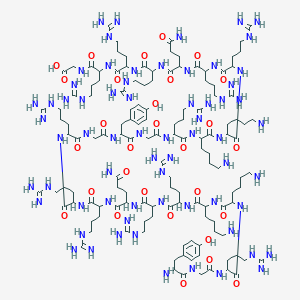

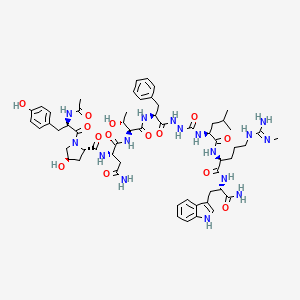

The molecular weight of this compound is 2584.01, and its formula is C119H183N35O28S . The sequence of this compound is Trp-Tyr-Lys-His-Val-Ala-Ser-Pro-Arg-Tyr-His-Thr-Val-Gly-Arg-Ala-Ala-Gly-Leu-Leu-Met-Gly-Leu .

Applications De Recherche Scientifique

Modulation of Calcium Channels and Vascular Myogenic Tone

- Regulation of Vascular Myogenic Tone : NPW-23, an active form of Neuropeptide W, influences the function of CaV1.2 calcium channels in vascular smooth muscle cells (VSMCs). This interaction is crucial for regulating vascular myogenic tone, potentially impacting the development of vascular hypertension (Li Ji et al., 2015).

Central Nervous System and Feeding Behavior

- Impact on Feeding and Energy Expenditure : this compound plays a significant role in the central nervous system, particularly in regulating feeding behavior and energy expenditure. Intracerebroventricular administration of NPW23 suppresses food intake and increases body temperature, indicating its potential as an endogenous catabolic signaling molecule (M. S. Mondal et al., 2003).

Role in Hypothalamic Regulation

- Neuropeptide W-Immunoreactivity in Hypothalamus and Pituitary : Immunohistochemical studies have shown the presence of NPW23 in the rat brain, particularly in regions associated with prolactin release and feeding behavior. This suggests a possible regulatory role of NPW in these processes (S. L. Dun et al., 2003).

Neuropeptide W in Different Cell Populations

- Cell Phenotype‐Specific Effects in Paraventricular Nucleus Neurones : NPW23 has varying effects on the excitability of different subpopulations of paraventricular nucleus neurones. This diversity in response underscores the complexity and significance of the NPB/NPW neuropeptide system in autonomic regulation (C. J. Price et al., 2009).

NPW's Role in Bone Formation

- Influence on Bone Growth and Chondrocyte Differentiation : NPW23 can promote the proliferation and early differentiation of murine chondrocyte via GPR7 activation, influencing bone formation. This highlights its potential significance in endochondral bone formation (Rikang Wang et al., 2019).

Behavioral and Endocrine Responses to Stress

- Role in Stress Response : NPW is involved in neuroendocrine, behavioral, and autonomic responses to stress. Its central administration activates the hypothalamo‐pituitary adrenal axis and alters locomotor activity, indicative of its significant role in stress response modulation (Alison Pate et al., 2010).

Mécanisme D'action

Propriétés

Numéro CAS |

383415-79-0 |

|---|---|

Formule moléculaire |

C₁₂₀H₁₈₄N₃₄O₂₈S |

Poids moléculaire |

2583.02 |

Séquence |

One Letter Code: WYKHVASPRYHTVGRAAGLMGL |

Synonymes |

NPW-23 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.